molecular formula C8H12N2O3 B2690188 Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)butanoate CAS No. 1394683-18-1

Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)butanoate

Cat. No.: B2690188
CAS No.: 1394683-18-1
M. Wt: 184.195
InChI Key: NPGCTGVUEYGACY-UHFFFAOYSA-N
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Description

Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)butanoate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)butanoate typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)butanoate involves its interaction with molecular targets in biological systems. The oxadiazole ring can act as a pharmacophore, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butanoate moiety may influence its solubility and reactivity compared to other oxadiazole derivatives.

Properties

IUPAC Name

methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-6-9-7(13-10-6)4-3-5-8(11)12-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGCTGVUEYGACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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